(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate
Overview
Description
®-(+)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate is an organic compound that belongs to the class of binaphthyl derivatives. This compound is known for its chiral properties, making it significant in various fields of scientific research, particularly in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate typically involves the esterification of the corresponding diacid. One common method is the reaction of ®-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
®-(+)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting hydroxyl groups to halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated binaphthyl derivatives.
Scientific Research Applications
®-(+)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential in enantioselective biological processes.
Medicine: Explored for its role in the development of chiral drugs.
Industry: Utilized in the production of optically active materials and polymers.
Mechanism of Action
The mechanism by which ®-(+)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate exerts its effects is primarily through its chiral properties. It can form complexes with various metal ions, which then participate in catalytic cycles. The chiral environment provided by the compound ensures enantioselective reactions, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
- (S)-(-)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate
- 2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylic acid
- 2,2’-Dihydroxy-1,1’-binaphthalene
Uniqueness
®-(+)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate is unique due to its specific chiral configuration, which makes it particularly effective in enantioselective processes. Its ability to form stable complexes with metal ions further enhances its utility in various catalytic applications.
Properties
IUPAC Name |
methyl 3-hydroxy-4-(2-hydroxy-3-methoxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O6/c1-29-23(27)17-11-13-7-3-5-9-15(13)19(21(17)25)20-16-10-6-4-8-14(16)12-18(22(20)26)24(28)30-2/h3-12,25-26H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOGIYZPQMECLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69678-00-8, 18531-91-4 | |
Record name | (S)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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